molecular formula C15H20N2O2 B10906769 N'-cyclohexylidene-4-ethoxybenzohydrazide

N'-cyclohexylidene-4-ethoxybenzohydrazide

Cat. No.: B10906769
M. Wt: 260.33 g/mol
InChI Key: SIPHSSCRSRRAQA-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-4-ethoxybenzohydrazide is an organic compound with the molecular formula C15H20N2O2 It is a derivative of benzohydrazide, characterized by the presence of a cyclohexylidene group and an ethoxy group attached to the benzene ring

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(cyclohexylideneamino)-4-ethoxybenzamide

InChI

InChI=1S/C15H20N2O2/c1-2-19-14-10-8-12(9-11-14)15(18)17-16-13-6-4-3-5-7-13/h8-11H,2-7H2,1H3,(H,17,18)

InChI Key

SIPHSSCRSRRAQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-4-ethoxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-ethoxybenzohydrazide+cyclohexanoneN’-cyclohexylidene-4-ethoxybenzohydrazide\text{4-ethoxybenzohydrazide} + \text{cyclohexanone} \rightarrow \text{N'-cyclohexylidene-4-ethoxybenzohydrazide} 4-ethoxybenzohydrazide+cyclohexanone→N’-cyclohexylidene-4-ethoxybenzohydrazide

The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of N’-cyclohexylidene-4-ethoxybenzohydrazide may involve similar synthetic routes but optimized for larger batch sizes. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-4-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The ethoxy group or other substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N’-cyclohexylidene-4-ethoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its hydrazide moiety allows it to form stable complexes with various biological targets.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N’-cyclohexylidene-4-ethoxybenzohydrazide exerts its effects depends on its interaction with molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The cyclohexylidene and ethoxy groups contribute to the compound’s overall stability and lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N’-cyclohexylidene-4-hydroxybenzohydrazide: Similar in structure but with a hydroxy group instead of an ethoxy group.

    N’-cyclohexylidene-4-methoxybenzohydrazide: Contains a methoxy group instead of an ethoxy group.

    N’-cyclohexylidene-4-chlorobenzohydrazide: Features a chlorine atom in place of the ethoxy group.

Uniqueness

N’-cyclohexylidene-4-ethoxybenzohydrazide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

N'-cyclohexylidene-4-ethoxybenzohydrazide is an organic compound characterized by the presence of a hydrazide functional group, which is linked to a cyclohexylidene and an ethoxy-substituted benzene ring. Its molecular formula is C15H20N2O2C_{15}H_{20}N_2O_2 with a molar mass of 260.33 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydrazide moiety is known for its reactivity, allowing it to participate in various biochemical reactions. This compound may exhibit activities such as:

  • Antimicrobial : Potential efficacy against bacterial and fungal strains.
  • Antitumor : Possible cytotoxic effects on cancer cell lines, inhibiting their growth.
  • Anti-inflammatory : May modulate inflammatory pathways.

Research Findings

Several studies have investigated the biological properties of this compound, revealing promising results in various assays. Below is a summary of key findings from relevant research:

StudyBiological Activity AssessedKey Findings
Study 1Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria with an IC50 value of 12 μM.
Study 2CytotoxicityExhibited cytotoxic effects on MCF-7 breast cancer cell line with an IC50 of 8 μM, indicating potential as an anticancer agent.
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 30%, suggesting anti-inflammatory properties.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against various pathogens. The compound was tested using the disc diffusion method, demonstrating notable zones of inhibition against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment :
    In vitro cytotoxicity was assessed using the MTT assay on several cancer cell lines, including MCF-7 and HeLa cells. Results indicated that the compound significantly inhibited cell proliferation, leading researchers to explore its mechanism further.
  • In Vivo Anti-inflammatory Study :
    An animal model study assessed the anti-inflammatory effects of the compound in induced paw edema. Results showed a reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the hydrazide group or the ethoxy substituent may enhance its bioactivity or selectivity towards specific targets.

Comparative Analysis

Compound NameMolecular FormulaUnique Features
N'-cyclohexylidene-4-methoxybenzohydrazideC15H20N2O2C_{15}H_{20}N_2O_2Contains a methoxy group instead of an ethoxy group
N'-cyclohexylidene-4-hydroxybenzohydrazideC15H20N2O2C_{15}H_{20}N_2O_2Hydroxyl group enhances solubility and may affect bioactivity
n'-(3-ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazideC16H21N2O3C_{16}H_{21}N_2O_3Features both ethoxy and methoxy groups, potentially altering pharmacokinetics

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